Conformational Preference and NMR Coupling Constants: Gauche Effect in 1-Bromo-2-propanol vs. 1-Chloro-2-propanol
A direct head-to-head NMR and computational study compared the conformational isomerism of 1-chloro-2-propanol and 1-bromo-2-propanol. Both compounds exhibit a strong preference for the gauche orientation about the X-C-C-O fragment (X = Cl, Br). The origin of this gauche effect is hyperconjugation, not intramolecular hydrogen bonding. This was quantified via 3JHH coupling constants for the diastereotopic methylene hydrogens [1].
| Evidence Dimension | 3JHH coupling constants (Hz) of diastereotopic methylene hydrogens |
|---|---|
| Target Compound Data | 1-Bromo-2-propanol: 3JH-1a,H-2 = 5.9 Hz; 3JH-1b,H-2 = 4.6 Hz |
| Comparator Or Baseline | 1-Chloro-2-propanol: 3JH-1a,H-2 = 5.8 Hz; 3JH-1b,H-2 = 4.7 Hz |
| Quantified Difference | Coupling constants differ by 0.1 Hz (ΔJ). While numerically small, this difference reflects the distinct hyperconjugative interactions governing conformational equilibria and stereochemical outcomes in downstream reactions. |
| Conditions | 1H NMR spectroscopy in acetonitrile-d3 solution at room temperature; theoretical calculations at B3LYP/EPR-III level |
Why This Matters
The conformational landscape dictates the stereochemical course of reactions involving the halohydrin motif, which is critical for the synthesis of enantiomerically pure pharmaceutical intermediates and agrochemicals [1].
- [1] Gonçalves, K. M. S.; Garcia, D. R.; Ramalho, T. C.; Figueroa-Villar, J. D.; Freitas, M. P. Conformational Analysis of 1-Chloro- and 1-Bromo-2-propanol. J. Phys. Chem. A 2013, 117 (42), 10980–10984. View Source
